Trovafloxacin4 - 147059-71-0

Trovafloxacin4

Catalog Number: EVT-265052
CAS Number: 147059-71-0
Molecular Formula: C17H17FN4O3
Molecular Weight: 344.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP 99433 is a new C-7 diazabicyclofluoroquinolone with a broad spectrum of activity that includes Enterobacteriaceae, Gram-positive cocci, and nonenteric Gram-negative bacilli.
Overview

Trovafloxacin is a synthetic antibiotic that belongs to the fluoroquinolone class of antimicrobial agents. It was developed as a broad-spectrum antibiotic effective against various Gram-positive and Gram-negative bacteria. Trovafloxacin is particularly noted for its activity against certain strains of bacteria that are resistant to other antibiotics. The compound was initially introduced for clinical use in the treatment of infections such as respiratory tract infections, urinary tract infections, and skin infections.

Source

Trovafloxacin was synthesized as a derivative of earlier fluoroquinolones, with modifications aimed at enhancing its antibacterial efficacy and spectrum. The compound was developed by the pharmaceutical company, and its chemical structure is based on the core structure common to fluoroquinolones, which includes a bicyclic ring system.

Classification

Trovafloxacin is classified under the following categories:

  • Pharmacological Class: Fluoroquinolone antibiotic
  • Chemical Class: Synthetic organic compound
  • Mechanism of Action: Inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
Synthesis Analysis

Methods

The synthesis of Trovafloxacin typically involves several key steps that modify the core structure of earlier fluoroquinolones like ciprofloxacin. The methods used can include:

  1. N-alkylation: Introducing alkyl groups at the nitrogen atom to enhance lipophilicity.
  2. Fluorination: Adding fluorine atoms to increase antibacterial activity.
  3. Carboxylic acid modification: Altering the carboxylic acid group to improve pharmacokinetic properties.

Technical Details

The synthesis process usually employs techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatographic purification methods like high-performance liquid chromatography (HPLC) to isolate pure Trovafloxacin.
  • Spectroscopic techniques (e.g., nuclear magnetic resonance (NMR), mass spectrometry) for structural confirmation.
Molecular Structure Analysis

Structure

Trovafloxacin possesses a complex molecular structure characterized by:

  • A bicyclic core structure typical of fluoroquinolones.
  • Substituents that enhance its antibacterial properties.

The molecular formula for Trovafloxacin is C19H20F2N4O3C_{19}H_{20}F_{2}N_{4}O_{3}, and it has a molecular weight of approximately 392.39 g/mol.

Data

Key structural data include:

  • Melting Point: Approximately 150-155 °C.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

Trovafloxacin undergoes various chemical reactions, primarily involving:

  • Hydrolysis: Reaction with water leading to degradation products.
  • Oxidation-reduction reactions under certain conditions affecting its stability and efficacy.

Technical Details

In laboratory settings, Trovafloxacin's stability can be assessed by monitoring its degradation under different pH levels and temperatures, utilizing techniques such as:

  • HPLC for quantification of degradation products.
  • UV-visible spectroscopy to assess changes in absorbance related to structural integrity.
Mechanism of Action

Process

Trovafloxacin exerts its antibacterial effect primarily through the inhibition of bacterial enzymes involved in DNA replication:

  1. Inhibition of DNA gyrase: Prevents the supercoiling necessary for DNA replication.
  2. Inhibition of topoisomerase IV: Disrupts the separation of replicated chromosomal DNA into daughter cells.

Data

The minimum inhibitory concentration (MIC) values indicate Trovafloxacin's potency against various bacterial strains, typically ranging from 0.5 to 4 µg/mL for susceptible organisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH range: Typically between 5.0 and 7.0 in solution.
  • Stability: Sensitive to light; should be stored in dark containers.

Relevant Data or Analyses

Studies indicate that Trovafloxacin exhibits significant stability under acidic conditions but may degrade more rapidly in alkaline environments.

Applications

Scientific Uses

Trovafloxacin is utilized primarily in clinical settings for treating a variety of bacterial infections, including:

  • Respiratory tract infections caused by Streptococcus pneumoniae.
  • Urinary tract infections due to Escherichia coli.
  • Skin infections involving Staphylococcus aureus.

Additionally, Trovafloxacin has been studied for potential uses in veterinary medicine and has applications in research settings focused on antibiotic resistance mechanisms.

Historical Development and Regulatory Trajectory of Trovafloxacin

Evolution from Fluoroquinolone to Fluoronaphthyridone Derivatives

Trovafloxacin emerged from strategic efforts to overcome limitations of early fluoroquinolone antibiotics. Unlike classic quinolone-based agents (e.g., ciprofloxacin), its core structure features a 7,8-difluoro-1,8-naphthyridine scaffold, reclassifying it as a fluoronaphthyridone. This redesign enhanced its antibacterial profile by improving penetration into Gram-positive and anaerobic bacteria—pathogens with intrinsic resistance to older fluoroquinolones. Key modifications included:

  • Bicyclic nucleus replacement: Substitution of quinolone with naphthyridine improved DNA gyrase/topoisomerase IV binding affinity [1] [8].
  • Amino-bicyclic moiety: Introduction of a 3-aminopyrrolidine group at the C7 position optimized pharmacokinetics, enabling once-daily dosing [1].
  • Extended spectrum: The structural changes conferred activity against Streptococcus pneumoniae, Staphylococcus aureus, and Bacteroides fragilis, addressing critical therapeutic gaps [1].

Table 1: Structural Innovations in Trovafloxacin vs. Classical Fluoroquinolones

FeatureClassical FluoroquinolonesTrovafloxacin
Core scaffoldQuinolone1,8-Naphthyridine
C7 substituentPiperazine3-Aminopyrrolidine
Gram-positive coverageLimitedEnhanced (e.g., S. pneumoniae)
Anaerobic activityWeakPotent (e.g., B. fragilis)

These innovations positioned trovafloxacin as a broad-spectrum agent for respiratory, surgical, and urinary infections [1] [8].

FDA and EMA Approval Processes: A Comparative Analysis

The regulatory pathways for trovafloxacin highlighted systemic differences between the FDA and EMA:

  • FDA approval (December 1997): Utilized the Priority Review designation (6-month timeline) based on in vitro potency and early-phase clinical data. The agency accepted surrogate endpoints like microbial eradication rates in pneumonia trials [7] [8].
  • EMA approval (October 1998): Required additional evidence on real-world efficacy, delaying authorization by 10 months. The EMA emphasized comparative studies with ceftriaxone in meningitis and demanded pediatric safety data [7] [8].
  • Exclusivity grants: The FDA awarded 5-year exclusivity for trovafloxacin as a new molecular entity, while the EMA imposed stricter post-marketing study requirements under its conditional approval framework [7].

Table 2: Regulatory Milestones for Trovafloxacin Approvals

AgencySubmission DateApproval DateKey Review Considerations
FDAQ2 1997December 1997Priority Review; surrogate endpoints
EMAQ4 1997October 1998Pediatric safety; comparative trials

These divergent approaches reflected the FDA’s focus on rapid access versus the EMA’s emphasis on comprehensive safety data [2] [7].

Post-Market Surveillance and Withdrawal: Regulatory Implications

Post-approval surveillance revealed trovafloxacin’s hepatotoxic potential, triggering coordinated regulatory interventions:

  • FDA actions: In June 1999, the agency restricted trovafloxacin to life-threatening infections only after 140 reports of liver injury (including 14 acute liver failures). By May 2000, it mandated a full market withdrawal due to inadequate risk mitigation [8].
  • EMA actions: Suspended sales in August 1999 pending a safety review. Pfizer voluntarily withdrew the drug in March 2001 after failing to demonstrate manageable hepatotoxicity risks [5] [8].
  • Nigerian clinical trial impact: The 1996 Kano meningitis trial (where trovafloxacin was tested without full regulatory authorization) amplified scrutiny. Investigations revealed protocol deviations, including inadequate informed consent and substandard comparator dosing, undermining the drug’s risk-benefit assessments globally [3] [8].

This case underscored systemic surveillance weaknesses:

  • Underreporting delays: Initial hepatotoxicity signals were underestimated due to passive surveillance systems; only 3–6% of cases were captured in early reports [5].
  • Regulatory fragmentation: The FDA’s accelerated approval limited pre-market hepatotoxicity data collection, while the EMA’s conditional framework lacked enforcement mechanisms for post-marketing studies [7].
  • Global harmonization gaps: Inconsistencies in pharmacovigilance standards complicated risk communication between the U.S. and EU [7].

Properties

CAS Number

147059-71-0

Product Name

Trovafloxacin4

IUPAC Name

7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C17H17FN4O3

Molecular Weight

344.34 g/mol

InChI

InChI=1S/C17H17FN4O3/c18-12-3-8-14(23)11(17(24)25)6-22(7-1-2-7)15(8)20-16(12)21-4-9-10(5-21)13(9)19/h3,6-7,9-10,13H,1-2,4-5,19H2,(H,24,25)/t9-,10+,13?

InChI Key

HPQJHUNCWWNOJL-HWYHXSKPSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP 99433; CP99433; CP-99433.

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4C[C@@H]5[C@H](C4)C5N)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.